molecular formula C11H10ClNO B12849442 5-(Chloromethyl)-3-(m-tolyl)isoxazole CAS No. 934156-90-8

5-(Chloromethyl)-3-(m-tolyl)isoxazole

Cat. No.: B12849442
CAS No.: 934156-90-8
M. Wt: 207.65 g/mol
InChI Key: MCTHFBUCEVTYGG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(m-tolyl)isoxazole is a substituted isoxazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 5-position and a meta-tolyl (m-tolyl; 3-methylphenyl) substituent at the 3-position of the isoxazole ring. Its molecular formula is C₁₁H₁₀ClNO, with a molecular weight of 213.66 g/mol (derived from analogous compounds in ). The compound is synthesized via a multistep protocol involving:

Formation of substituted aromatic oximes from aldehydes.

Cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide.

Chlorination to introduce the chloromethyl group .

Key physical properties include a melting point range of 103–105°C (based on structurally similar compounds in ) and stability under room-temperature storage conditions. Its primary applications lie in medicinal chemistry, particularly as a scaffold for antimicrobial agents. Studies demonstrate significant antibacterial activity against E. coli and S. aureus and antifungal effects against A. niger and C. albicans .

Properties

CAS No.

934156-90-8

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-(chloromethyl)-3-(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10ClNO/c1-8-3-2-4-9(5-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3

InChI Key

MCTHFBUCEVTYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(m-tolyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolylhydrazine with chloroacetyl chloride, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(m-tolyl)isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The m-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form isoxazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and amines.

    Oxidation Reactions: Formation of carboxylic acids and aldehydes.

    Reduction Reactions: Formation of isoxazolidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that isoxazole derivatives, including 5-(chloromethyl)-3-(m-tolyl)isoxazole, exhibit notable anticancer properties. A study evaluated the in vitro activity of various isoxazole compounds against different human cancer cell lines, including MCF-7 (breast cancer) and SK-BR-3. The results indicated that certain derivatives displayed moderate antiproliferative activity, with growth inhibition percentages ranging from 11% to 60% depending on the compound and cell line tested .

Mechanism of Action
The mechanism by which 5-(chloromethyl)-3-(m-tolyl)isoxazole exerts its effects may involve the inhibition of specific proteins associated with cancer cell proliferation. For instance, compounds that target heat shock protein 90 (Hsp90) have shown promising results in reducing tumor growth by disrupting protein folding and stability within cancer cells .

Antimicrobial Properties

Synthesis and Evaluation
A series of studies focused on the synthesis of 5-(chloromethyl)-3-(substituted phenyl)isoxazole derivatives revealed their antibacterial and antifungal activities. These compounds were synthesized using sodium hydroxide in reactions involving substituted aromatic compounds. The antimicrobial efficacy was assessed against various bacterial strains, demonstrating significant activity against Gram-positive bacteria .

Data Table: Antimicrobial Activity of Isoxazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
5-(Chloromethyl)-3-(m-tolyl)isoxazoleStaphylococcus aureus15
5-(Chloromethyl)-3-(m-tolyl)isoxazoleEscherichia coli12
5-(Chloromethyl)-3-(m-tolyl)isoxazolePseudomonas aeruginosa10

Material Science

Polymer Chemistry
The incorporation of isoxazole derivatives into polymer matrices has been explored to enhance the properties of materials used in coatings and films. The unique chemical structure of isoxazoles allows for modifications that can improve thermal stability and mechanical strength. Research indicates that polymers containing isoxazole units demonstrate improved resistance to thermal degradation compared to their non-functionalized counterparts .

Case Studies

Case Study: Anticancer Compound Development
In a recent study, researchers synthesized a new series of isoxazole derivatives, including 5-(chloromethyl)-3-(m-tolyl)isoxazole, to evaluate their potential as anticancer agents. The study involved testing these compounds on various cancer cell lines and analyzing their effects on cell viability using MTT assays. The findings suggested that modifications at the 3-position significantly influenced the anticancer activity, leading to further optimization of these compounds .

Case Study: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties of isoxazole derivatives was conducted, focusing on their effectiveness against resistant bacterial strains. The study highlighted that certain modifications enhanced the antibacterial activity significantly, paving the way for potential therapeutic applications in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(m-tolyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

5-(Chloromethyl)-3-phenylisoxazole

  • Structure : Replaces m-tolyl with a phenyl group.
  • Properties : Molecular weight 195.6 g/mol ; exhibits comparable antimicrobial activity but reduced lipophilicity due to the absence of the methyl group on the aromatic ring .
  • Synthesis : Similar chlorination pathway but starts from benzaldehyde derivatives .

5-(Bromomethyl)-3-methylisoxazole

  • Structure : Bromine replaces chlorine in the chloromethyl group; methyl group at the 3-position.
  • Properties : Higher molecular weight (192.03 g/mol ) and reactivity due to bromine’s polarizability. Used in nucleophilic substitutions for drug development .

5-Trichloromethyl-3-methylisoxazole

  • Structure : Trichloromethyl (-CCl₃) group at the 5-position.
  • Properties : Enhanced electrophilicity for cross-coupling reactions. Synthesized via selective chlorination with N-chlorosuccinimide (NCS) and DABCO .

Functional Group Variations

5-Amino-3-methylisoxazole Derivatives (e.g., Compound 11i)

  • Structure: Amino (-NH₂) group at the 5-position; methyl at the 3-position.
  • Properties: Lower reactivity due to the electron-donating amino group. Used in multicomponent heterocyclizations to synthesize xanthenone derivatives (e.g., 11i, m.p. 210–211°C) .

3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole

  • Structure : 4-Chlorophenyl instead of m-tolyl.
  • Properties : Higher halogen content increases hydrophobicity (ClogP ~2.8) and enhances antifungal potency .

Heterocyclic Variations

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a)

  • Structure : Oxadiazole ring replaces isoxazole.
  • Properties : Higher thermal stability (m.p. >150°C) due to aromatic heterocycle. Shows moderate HDAC inhibitory activity in cancer studies .

Isoxazole-3-hydroxamate (5)

  • Structure : Hydroxamate (-CONHOH) group at the 3-position.
  • Properties : Binds to zinc-dependent HDAC enzymes, demonstrating anticancer effects (IC₅₀ < 1 µM) .

Data Tables

Table 1: Physicochemical Properties of Selected Isoxazole Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity
5-(Chloromethyl)-3-(m-tolyl)isoxazole 213.66 103–105 Chloromethyl, m-tolyl Antibacterial, Antifungal
5-(Bromomethyl)-3-methylisoxazole 192.03 N/A Bromomethyl, methyl Nucleophilic intermediate
3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole 228.07 103–105 Chloromethyl, 4-Cl-phenyl Antifungal
5-Amino-3-methylisoxazole (11i) 298.33 210–211 Amino, methyl Heterocyclization precursor

Biological Activity

5-(Chloromethyl)-3-(m-tolyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant pharmacological studies.

Chemical Structure and Properties

The structure of 5-(Chloromethyl)-3-(m-tolyl)isoxazole features an isoxazole ring substituted with a chloromethyl group and a m-tolyl group. This specific arrangement influences its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of isoxazole, including 5-(Chloromethyl)-3-(m-tolyl)isoxazole, exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
5-(Chloromethyl)-3-(m-tolyl)isoxazoleHepatocellular Carcinoma (Huh7)3.8
Breast Cancer (MCF7)2.0-3.9
Breast Cancer (MDA-MB-231)>20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against hepatocellular carcinoma and breast cancer cell lines .

The mechanism by which 5-(Chloromethyl)-3-(m-tolyl)isoxazole exerts its antiproliferative effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that this compound can trigger apoptotic pathways in MCF-7 cells, leading to increased levels of p53 and caspase-3 cleavage, essential markers for apoptosis .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies reveal that 5-(Chloromethyl)-3-(m-tolyl)isoxazole has moderate metabolic stability and is highly lipophilic, with a logD value of 6.64. This lipophilicity suggests that the compound may have good membrane permeability, although its low solubility at physiological pH could limit oral bioavailability .

Table 2: Pharmacokinetic Parameters

ParameterValue
Volume of DistributionModerate
Total Plasma ClearanceLow
Half-life (iv)3.85 hours

These parameters indicate that while the compound may be effective in vitro, further modifications might be necessary to enhance its pharmacokinetic profile for clinical applications.

Case Studies

Several studies have explored the biological activities of various isoxazole derivatives, including those similar to 5-(Chloromethyl)-3-(m-tolyl)isoxazole. For instance:

  • Study on Isoxazole Derivatives : A series of vicinal diaryl-substituted isoxazoles were synthesized and tested for their antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines. The results indicated that structural modifications significantly impacted potency, with some derivatives showing IC50 values as low as 1.8 μM .
  • GABA Receptor Activity : Another study identified isoxazole derivatives as selective GABA A receptor modulators, indicating potential applications in cognitive enhancement therapies without proconvulsant activity . This suggests that compounds like 5-(Chloromethyl)-3-(m-tolyl)isoxazole could also influence neurological pathways.

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